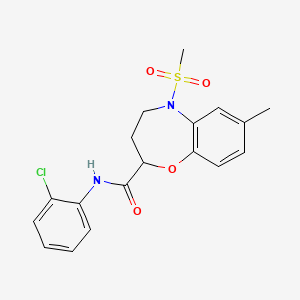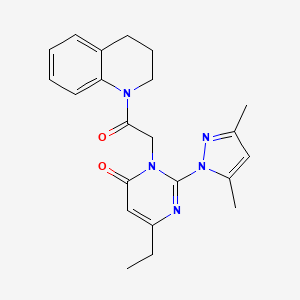![molecular formula C22H15Br2N3OS B11246280 1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11246280.png)
1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound with the following structural formula:
C20H13Br2N3OS
This compound contains bromine, phenyl, triazole, and thioether functional groups. It exhibits interesting chemical properties due to its unique arrangement of atoms.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-bromobenzaldehyde with 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound.
Reaction Conditions: The reaction typically takes place under reflux conditions using an appropriate solvent (such as ethanol or dichloromethane). Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves optimization of reaction conditions, purification steps, and scalability. Safety considerations are crucial during large-scale production.
Chemical Reactions Analysis
Reactivity: 1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various reactions:
Oxidation: It may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms.
Condensation: It can participate in condensation reactions with other carbonyl compounds.
Bromine: Used for bromination reactions.
Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.
Sodium borohydride (NaBH₄): Reducing agent for reduction reactions.
Strong bases or acids: Facilitate substitution reactions.
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to ketones or carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Materials Science: For designing functional materials.
Biological Studies: Investigating its effects on cellular processes.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While no direct analogs exist, related compounds include 4-bromobenzaldehyde, 4-phenyl-4H-1,2,4-triazole-3-thiol, and other thioether-containing molecules.
Properties
Molecular Formula |
C22H15Br2N3OS |
|---|---|
Molecular Weight |
529.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C22H15Br2N3OS/c23-17-10-6-15(7-11-17)20(28)14-29-22-26-25-21(16-8-12-18(24)13-9-16)27(22)19-4-2-1-3-5-19/h1-13H,14H2 |
InChI Key |
GVIPUNLQTSTMPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-phenylbutanamide](/img/structure/B11246198.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,4-difluorophenyl)propanamide](/img/structure/B11246201.png)
![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246205.png)
![2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11246206.png)


![N-(4-Chlorophenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide](/img/structure/B11246223.png)


![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11246229.png)
![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11246232.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-bromophenyl)acetamide](/img/structure/B11246233.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11246243.png)
![2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11246256.png)
